N-[3-(1H-benzimidazol-2-yl)propyl]-4-methylbenzenesulfonamide
Overview
Description
N-[3-(1H-benzimidazol-2-yl)propyl]-4-methylbenzenesulfonamide is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic compounds that have a wide range of biological activities, including antimicrobial, antiviral, anticancer, and antihypertensive properties
Preparation Methods
The synthesis of N-[3-(1H-benzimidazol-2-yl)propyl]-4-methylbenzenesulfonamide typically involves the condensation of 1,2-benzenediamine with an appropriate aldehyde to form the benzimidazole core Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve high yields and purity .
Chemical Reactions Analysis
N-[3-(1H-benzimidazol-2-yl)propyl]-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzimidazole ring and the sulfonamide group. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-[3-(1H-benzimidazol-2-yl)propyl]-4-methylbenzenesulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[3-(1H-benzimidazol-2-yl)propyl]-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes and receptors, inhibiting their activity. This can lead to the disruption of essential biological pathways, such as DNA synthesis in microbes or cell division in cancer cells . The sulfonamide group may enhance the compound’s solubility and bioavailability, contributing to its overall efficacy .
Comparison with Similar Compounds
N-[3-(1H-benzimidazol-2-yl)propyl]-4-methylbenzenesulfonamide can be compared with other benzimidazole derivatives, such as:
2-alkoxy-4-aryl-6-(1H-benzimidazol-2-yl)-3-pyridinecarbonitrile: Known for its vasodilation properties.
Thiabendazole: An anthelmintic drug used to treat parasitic worm infections.
Albendazole: Another anthelmintic with a broad spectrum of activity against various parasites. The uniqueness of this compound lies in its specific structure, which combines the benzimidazole core with a propyl chain and a sulfonamide group, potentially offering distinct biological activities and applications.
Properties
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)propyl]-4-methylbenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2S/c1-13-8-10-14(11-9-13)23(21,22)18-12-4-7-17-19-15-5-2-3-6-16(15)20-17/h2-3,5-6,8-11,18H,4,7,12H2,1H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUENDBXNACQNPF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCCC2=NC3=CC=CC=C3N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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